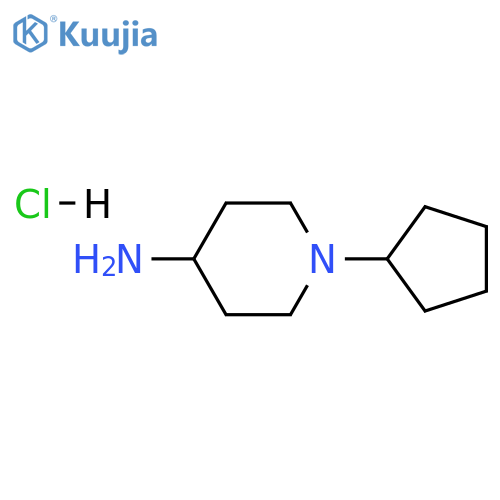

Cas no 1000287-02-4 (1-cyclopentylpiperidin-4-amine hydrochloride)

1000287-02-4 structure

商品名:1-cyclopentylpiperidin-4-amine hydrochloride

CAS番号:1000287-02-4

MF:C10H21ClN2

メガワット:204.740141630173

CID:4558418

1-cyclopentylpiperidin-4-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-cyclopentylpiperidin-4-amine hydrochloride

-

- インチ: 1S/C10H20N2.ClH/c11-9-5-7-12(8-6-9)10-3-1-2-4-10;/h9-10H,1-8,11H2;1H

- InChIKey: ZUSFNGHXTPVLHI-UHFFFAOYSA-N

- ほほえんだ: N1(C2CCCC2)CCC(N)CC1.[H]Cl

計算された属性

- せいみつぶんしりょう: 204.139326g/mol

- どういたいしつりょう: 204.139326g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 133

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.3Ų

- ぶんしりょう: 204.74g/mol

1-cyclopentylpiperidin-4-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM554770-100mg |

1-Cyclopentylpiperidin-4-amine hydrochloride |

1000287-02-4 | 95%+ | 100mg |

$78 | 2023-01-05 | |

| Chemenu | CM554770-250mg |

1-Cyclopentylpiperidin-4-amine hydrochloride |

1000287-02-4 | 95%+ | 250mg |

$129 | 2023-01-05 | |

| Chemenu | CM554770-1g |

1-Cyclopentylpiperidin-4-amine hydrochloride |

1000287-02-4 | 95%+ | 1g |

$258 | 2023-01-05 |

1-cyclopentylpiperidin-4-amine hydrochloride 関連文献

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

1000287-02-4 (1-cyclopentylpiperidin-4-amine hydrochloride) 関連製品

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量